Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate
Overview
Description
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is a useful research compound. Its molecular formula is C12H11NO7 and its molecular weight is 281.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is used in the synthesis of aziridine-2-phosphonates spiro-fused with oxindole, contributing to advancements in organic chemistry (Gasperi, Loreto, Migliorini, & Ventura, 2011).
This compound exhibits favorable activity in lowering blood glucose in fasted rats, indicating its potential in diabetes research and treatment (Eistetter & Wolf, 1982).
It is useful for the synthesis of (R)-Etomoxir and its 2,4-dinitrophenyl analogue, which have potential as inhibitors of CPT-1 for the treatment of non-alcoholic fatty liver disease (Scott & Golding, 2004).
The compound plays a role in the study of tetrafluorobutanoic acid, a key component in the synthesis of tetrafluoromycin, an important chemical in various applications (Buss, Coe, & Tatlow, 1998).
It facilitates the convenient one-step synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, which are important in chemical synthesis (Rangnekar & Mavlankar, 1991).
Ethyl-(2S,3S)-3-(S)-3-methyl1-(3-methylbutylcarbamoyl)butylcarbamoyl oxiranecarboxylate (EST) is expected to be useful as an oral therapeutic agent for muscular dystrophy (Tamai et al., 1987).
It aids in arresting human epidermoid carcinoma A431 cells at mitotic metaphase, which is significant in cancer research (Shoji-Kasai, Senshu, Iwashita, & Imahori, 1988).
The 2-(p-nitrophenylthio)ethyl group, derived from this compound, is used for carboxyl-group protection in peptide synthesis (Amaral, 1969).
It is integral in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, which exhibit atropisomerism due to a high energy barrier for rotation around the N-aryl single bond (Yavari, Aghazadeh, & Tafazzoli, 2002).
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, research could focus on drug development and understanding its mechanism of action in the body. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .
Properties
IUPAC Name |
3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHOOABCCNPIQ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.